molecular formula C11H14N2O4 B14368783 N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide CAS No. 90237-98-2

N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide

Cat. No.: B14368783
CAS No.: 90237-98-2
M. Wt: 238.24 g/mol
InChI Key: MKFIUJZNVRNRPH-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide is a chemical compound with a complex structure that includes multiple acetyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the acetylation of a precursor compound, followed by cyclization and further acetylation steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylated pyridine derivatives and related heterocyclic compounds. Examples include:

  • N-Acetylpyridine
  • N-Acetyl-2-oxo-1,2-dihydropyridine

Uniqueness

What sets N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide apart is its specific arrangement of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in multiple fields of research.

Properties

CAS No.

90237-98-2

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-acetyl-N-(1-acetyl-6-oxo-2,3-dihydropyridin-5-yl)acetamide

InChI

InChI=1S/C11H14N2O4/c1-7(14)12-6-4-5-10(11(12)17)13(8(2)15)9(3)16/h5H,4,6H2,1-3H3

InChI Key

MKFIUJZNVRNRPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC=C(C1=O)N(C(=O)C)C(=O)C

Origin of Product

United States

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